An In-depth Technical Guide to the Biochemical Properties of Methylguanidine Hydrochloride
An In-depth Technical Guide to the Biochemical Properties of Methylguanidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylguanidine hydrochloride is a small, water-soluble organic compound that has garnered significant scientific interest due to its accumulation in biological systems under certain pathological conditions, most notably in renal failure. As a prominent uremic toxin, it is implicated in the pathophysiology of uremic syndrome, contributing to a range of systemic toxicities, including neurological complications and enhanced oxidative stress. This technical guide provides a comprehensive overview of the biochemical properties of methylguanidine hydrochloride, detailing its physicochemical characteristics, its complex biological roles, and its interactions with key enzymatic pathways. Particular emphasis is placed on its impact on nitric oxide synthase activity and the induction of apoptotic signaling cascades. This document also includes detailed experimental protocols for the assessment of its biological effects and quantitative data presented for ease of comparison.
Physicochemical Properties
Methylguanidine hydrochloride is the hydrochloride salt of methylguanidine, a derivative of guanidine. Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | 2-methylguanidine;hydrochloride | [1] |
| Synonyms | 1-Methylguanidine hydrochloride, N-Methylguanidine hydrochloride | [1] |
| CAS Number | 22661-87-6 | [2] |
| Molecular Formula | C₂H₈ClN₃ | |
| Molecular Weight | 109.56 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 121-124 °C | [2] |
| Solubility | Soluble in water (50 mg/mL) | [1][2] |
| pKa | Data not readily available in searched literature | |
| LogP | -1.3 | [4] |
| Storage Conditions | Store in a freezer (-20°C), hygroscopic | [1] |
Biological Role and Significance
Methylguanidine is an endogenous metabolite derived from protein catabolism and is also a product of putrefaction.[3] It is primarily recognized as a uremic toxin, a substance that accumulates in the body during renal failure.[4] Elevated levels of methylguanidine are associated with various symptoms of uremia, including neurological complications.[4] Beyond its role as a toxin, it also exhibits anti-inflammatory properties.[3]
Uremic Toxicity
In patients with chronic renal failure, the concentration of methylguanidine in the blood is significantly elevated. This accumulation is believed to contribute to the systemic toxicity observed in uremic syndrome.
Modulation of Nitric Oxide Synthesis
Methylguanidine is known to be an inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. However, its inhibitory potency is considered weak, being approximately 100 times less potent than aminoguanidine, a more well-known NOS inhibitor.[5]
Induction of Oxidative Stress and Apoptosis
A key aspect of methylguanidine's toxicity is its ability to induce oxidative stress and trigger apoptosis (programmed cell death). It has been shown to enhance the production of reactive oxygen species (ROS) and induce apoptosis in various cell types.
Signaling Pathways
Methylguanidine-Induced Apoptotic Pathway
Methylguanidine triggers an intrinsic apoptotic pathway characterized by mitochondrial dysfunction. The signaling cascade involves the upregulation of the pro-apoptotic protein Bax and the subsequent activation of caspase-3, a key executioner caspase. This leads to the cleavage of cellular substrates and ultimately, cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical effects of methylguanidine hydrochloride.
Determination of Methylguanidine in Biological Fluids
This protocol is adapted from a cation-exchange chromatographic method.
Materials:
-
Serum or plasma sample
-
Cation-exchange resin
-
Phosphate buffer
-
Sodium hydroxide (NaOH)
-
Sakaguchi reagent
Procedure:
-
Sample Preparation: Deproteinate the serum or plasma sample.
-
Chromatography:
-
Load the deproteinated sample onto a cation-exchange column.
-
Wash the column with phosphate buffer to elute interfering substances.
-
Elute methylguanidine from the resin using 4 M NaOH.
-
-
Quantification:
-
To a 5 ml aliquot of the eluate, add 1 ml of Sakaguchi reagent No. 1.
-
After 1 minute, add 1 ml of Sakaguchi reagent No. 2.
-
Measure the absorbance at 500 nm using a spectrophotometer.
-
Calculate the concentration of methylguanidine based on a standard curve.
-
Assessment of Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
Methylguanidine hydrochloride treatment solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of methylguanidine hydrochloride for the desired duration. Include untreated control wells.
-
-
MTT Incubation:
-
Remove the treatment medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 3 hours.
-
-
Solubilization:
-
Add 150 µL of the solubilization solution to each well.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 590 nm using a microplate reader.
-
Cell viability is proportional to the absorbance.
-
Measurement of Reactive Oxygen Species (Luminol-Enhanced Chemiluminescence)
This assay is used to detect the production of reactive oxygen species (ROS).
Materials:
-
Cells or cell lysate
-
Luminol solution
-
Horseradish peroxidase (HRP) (optional, for enhanced signal)
-
NADPH (as a substrate for NADPH oxidase)
-
Luminometer
Procedure:
-
Sample Preparation: Prepare a suspension of cells or a cell lysate.
-
Assay Reaction:
-
In a luminometer tube or a white-walled 96-well plate, add the cell suspension or lysate.
-
Add luminol solution. HRP can be included to enhance the signal.
-
Initiate the reaction by adding NADPH.
-
-
Measurement:
-
Immediately place the sample in a luminometer and measure the chemiluminescence signal over time.
-
The intensity of the light emitted is proportional to the rate of ROS production.
-
NADPH Oxidase Activity Assay
This protocol outlines a method to measure the activity of NADPH oxidase, a key source of cellular ROS.
Materials:
-
Cell lysate
-
Lucigenin (as a chemiluminescent probe for superoxide)
-
NADPH
-
Luminometer
Procedure:
-
Cell Lysis: Homogenize cells in an appropriate buffer and prepare a protein extract.
-
Assay:
-
In a luminometer tube, combine the cell lysate with lucigenin.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the chemiluminescence in a luminometer. The light output corresponds to superoxide production.
-
-
Control: A negative control can be performed by pre-incubating the cell lysate with an NADPH oxidase inhibitor, such as diphenyleneiodonium (DPI).[6]
Mitochondrial Membrane Potential Assay
This assay assesses mitochondrial function by measuring the mitochondrial membrane potential (ΔΨm).
Materials:
-
Cells cultured in a 96-well plate
-
Methylguanidine hydrochloride treatment solution
-
Fluorescent cationic dye (e.g., TMRE or a water-soluble mitochondrial membrane potential indicator)
-
CCCP or FCCP (as a positive control for mitochondrial depolarization)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with methylguanidine hydrochloride for the desired time. Include untreated and positive control (CCCP/FCCP) wells.
-
Dye Loading: Add the fluorescent dye to all wells and incubate at 37°C for 30 minutes to allow the dye to accumulate in the mitochondria of healthy cells.
-
Measurement:
-
For plate reader-based assays, measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. A decrease in fluorescence intensity indicates a loss of mitochondrial membrane potential.
-
For microscopy-based assays, visualize the cells and observe the fluorescence pattern. Healthy cells will show bright mitochondrial staining, while cells with depolarized mitochondria will have a diffuse, weaker fluorescence.
-
Conclusion
Methylguanidine hydrochloride is a biochemically significant molecule with a dual role as a uremic toxin and a modulator of key cellular signaling pathways. Its ability to inhibit nitric oxide synthase, induce oxidative stress, and trigger apoptosis underscores its importance in the pathophysiology of renal disease and potentially other conditions characterized by oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted biochemical properties of methylguanidine hydrochloride and its impact on cellular function. Further research into the precise molecular targets and upstream signaling events modulated by this compound will be crucial for a complete understanding of its biological effects and for the development of potential therapeutic interventions.
References
- 1. Methylguanidine hydrochloride, 98% | Fisher Scientific [fishersci.ca]
- 2. Methylguanidine hydrochloride | 22661-87-6 [chemicalbook.com]
- 3. 1-Methylguanidine hydrochloride | Endogenous Metabolite | TargetMol [targetmol.com]
- 4. Methylguanidine | C2H7N3 | CID 10111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
